- Catalysis by heteropoly acids: some new aspects, Journal of Catalysis, 1989, 120(1), 282-6

Cas no 96-41-3 (Cyclopentanol)

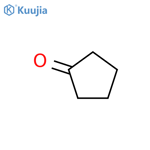

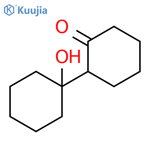

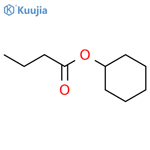

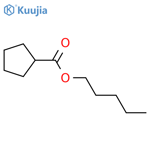

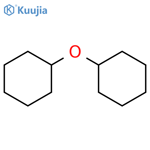

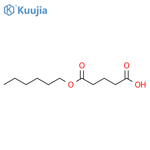

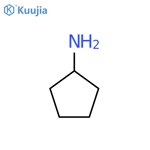

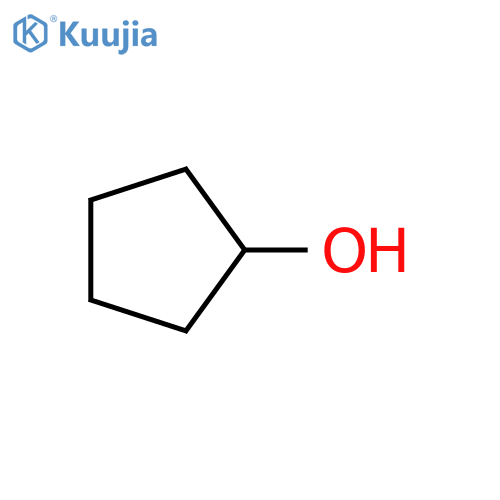

Cyclopentanol structure

Produktname:Cyclopentanol

Cyclopentanol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Cyclopentanol

- Hydroxy-cyclopentane

- 1,2-cyclopentane dicarboxylic acid

- 1-hydroxycyclopentane

- Cyclopentandicarbonsaeure

- cyclopentane-1,2-dicarboxylic acid

- cyclopentane-trans-1,2-dicarboxylic acid

- cyclo-pentanol

- cyclopentyl alcohol

- hydroxycyclopentane

- trans-DL-1,2-cyclopentanedicarboxylic acid

- 1-Cyclopentanol

- NSC 49117

-

- MDL: MFCD00001363

- Inchi: 1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2

- InChI-Schlüssel: XCIXKGXIYUWCLL-UHFFFAOYSA-N

- Lächelt: OC1CCCC1

- BRN: 1900556

Berechnete Eigenschaften

- Genaue Masse: 86.073165g/mol

- Oberflächenladung: 0

- XLogP3: 0.8

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Anzahl drehbarer Bindungen: 0

- Monoisotopenmasse: 86.073165g/mol

- Monoisotopenmasse: 86.073165g/mol

- Topologische Polaroberfläche: 20.2Ų

- Schwere Atomanzahl: 6

- Komplexität: 37.2

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Tautomerzahl: nichts

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Geruch: Odor of amyl alcohol, somewhat like peppermint

- Vapor Density: 2.97 (AIR= 1)

- Atmospheric OH Rate Constant: 1.07e-11 cm3/molecule*sec

- Farbe/Form: Farblose viskose Flüssigkeit mit angenehmem Geruch. [1]

- Dichte: 0.948 g/mL at 20 °C

0.949 g/mL at 25 °C(lit.) - Schmelzpunkt: −19 °C (lit.)

- Siedepunkt: 139-140 °C(lit.)

- Flammpunkt: Fahrenheit: 123.8° f

Celsius: 51° c - Brechungsindex: n20/D 1.453(lit.)

n20/D 1.453 - Wasserteilungskoeffizient: Leicht löslich

- Stabilität/Haltbarkeit: Stable. Flammable. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.

- PSA: 20.23000

- LogP: 0.92130

- Merck: 2742

- Löslichkeit: Leicht löslich im Wasser, löslich im Ethanol, Aceton, Äther. [9]

Cyclopentanol Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Warning

- Gefahrenhinweis: H226

- Warnhinweis: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P280-P301+P310+P330-P302+P352+P310+P361+P364-P305+P351+P338+P337+P313-P308+P311-P370+P378-P403+P235-P405-P501

- Transportnummer gefährlicher Stoffe:UN 2244 3/PG 3

- WGK Deutschland:1

- Code der Gefahrenkategorie: 10

- Sicherheitshinweise: S16

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:3

- PackingGroup:III

- Verpackungsgruppe:III

- Lagerzustand:Flammables area

- TSCA:Yes

- Sicherheitsbegriff:3

- Risikophrasen:R10

Cyclopentanol Zolldaten

- HS-CODE:2906199090

- Zolldaten:

China Zollkodex:

2906199090Übersicht:

290699090. Andere naphthenalkohole, Cycloenol und Cycloterpenol. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

290699090. cyclanische, cyclene oder cyclotherpenische Alkohole. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

Cyclopentanol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | C989670-25ml |

Cyclopentanol |

96-41-3 | 25ml |

$ 121.00 | 2023-04-17 | ||

| Enamine | EN300-19348-1.0g |

cyclopentanol |

96-41-3 | 94% | 1g |

$26.0 | 2023-05-03 | |

| Life Chemicals | F0001-2295-1g |

cyclopentanol |

96-41-3 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Apollo Scientific | OR10094-100g |

Cyclopentanol |

96-41-3 | 97% | 100g |

£65.00 | 2025-02-19 | |

| Life Chemicals | F0001-2295-0.5g |

cyclopentanol |

96-41-3 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| TRC | C989670-100ml |

Cyclopentanol |

96-41-3 | 100ml |

$ 150.00 | 2023-04-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C112208-500ML |

Cyclopentanol |

96-41-3 | 500ml |

¥1328.43 | 2023-11-10 | ||

| Apollo Scientific | OR10094-500g |

Cyclopentanol |

96-41-3 | 97% | 500g |

£195.00 | 2025-02-19 | |

| Enamine | EN300-19348-5.0g |

cyclopentanol |

96-41-3 | 94% | 5g |

$29.0 | 2023-05-03 | |

| Life Chemicals | F0001-2295-5g |

cyclopentanol |

96-41-3 | 95%+ | 5g |

$60.0 | 2023-09-07 |

Cyclopentanol Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: 2-Pyridinemethanamine , Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C

1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C

Referenz

- Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol, Applied Catalysis, 2021, 623,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel , Nickel alloy, base, Ni 76,Fe 24 Solvents: Mesitylene ; 3 h, 3 bar, 150 - 160 °C

Referenz

- Hydrodeoxygenation and hydrogenolysis of biomass-based materials using FeNi catalysts and magnetic induction, Green Chemistry, 2021, 23(5), 2025-2036

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: 1974333-48-6 Solvents: Isopropanol ; 5 h, 82 °C; 82 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referenz

- Synthesis and catalytic evaluation of ruthenium(II) benzhydrazone complex in transfer hydrogenation of ketones, Tetrahedron Letters, 2016, 57(33), 3764-3769

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ; 10 min, 82 °C

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 2.5 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 2.5 h, reflux

Referenz

- Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313

Synthetic Routes 7

Reaktionsbedingungen

1.1 157 - 158 °C

Referenz

- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 40 min, 130 °C

Referenz

- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia, Organic Letters, 2013, 15(9), 2278-2281

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Ruthenium(1+), chloro[rel-(1R,4R,5S,7R)-5-(diphenylphosphino-κP)-2,3-dimethyl-7-… ; 0.5 h, 82 °C

Referenz

- Conformationally rigid diphosphine arene-ruthenium(II) complexes as catalysts for transfer hydrogenation of ketones, Journal of Organometallic Chemistry, 2003, 669(1-2), 48-56

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane , Water ; 48 h, 5 bar, 135 °C

Referenz

- Direct Deamination of Primary Amines by Water To Produce Alcohols, Angewandte Chemie, 2013, 52(24), 6269-6272

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) (impregnated onto ruthenium-modified carbon carrier) , Ruthenium (impregnated onto carbon carrier and metal oxides) , Carbon Solvents: Water ; 4 h, 4 MPa, 140 °C

Referenz

- Preparation of cyclopentanol by catalytic hydrogenzation of furfural and furfuryl alcohol, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium formate Catalysts: Ruthenium , Aluminum hydroxide oxide Solvents: Dimethylformamide , Water ; 18 h, 100 °C

Referenz

- Highly efficient transfer hydrogenation of aldehydes and ketones using potassium formate over AlO(OH)-entrapped ruthenium catalysts, Applied Catalysis, 2014, 484, 51-58

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Grubbs second generation catalyst Solvents: 1,2-Dichloroethane

1.2 Reagents: Hydrogen

1.2 Reagents: Hydrogen

Referenz

- Tandem Catalysis: The Sequential Mediation of Olefin Metathesis, Hydrogenation, and Hydrogen Transfer with Single-Component Ru Complexes, Journal of the American Chemical Society, 2001, 123(45), 11312-11313

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Reduction of aldehydes and ketones by a stoichiometric amount of NaBH4 using a small amount of MeOH or EtOH, Results in Chemistry, 2022, 4,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: 2173482-17-0 Solvents: Isopropanol ; 7 h, 82 °C

Referenz

- Cyclometalated Ru(II)-NHC Complexes as Effective Catalysts for Transfer Hydrogenation: Influence of Wingtip Group on Catalytic Outcome, ChemistrySelect, 2017, 2(32), 10603-10608

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ; 5 min, reflux

Referenz

- The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones, Applied Organometallic Chemistry, 2014, 28(11), 803-808

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ; rt; 25 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 10 min, rt

Referenz

- N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis, Synthetic Communications, 2003, 33(2), 229-236

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, nonbase, Al,Cu,Mg Solvents: Water ; 12 h, 2 MPa, 190 °C

Referenz

- Preparation method of cyclopentanol or cyclopentanone by catalytic conversion of biomass, China, , ,

Synthetic Routes 21

Synthetic Routes 22

Reaktionsbedingungen

1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane , Magnesium oxide Solvents: 2-Pentanol ; 3 h, 392 K

Referenz

Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts

,

Polish Journal of Chemistry,

2008,

82(5),

1117-1119

Cyclopentanol Raw materials

Cyclopentanol Preparation Products

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

- 1,3-Cyclohexanediol (504-01-8)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

- amyl caproate (540-07-8)

- 2-cyclopentylidenecyclopentanone (825-25-2)

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

- Methylcyclohexane (108-87-2)

- cyclohexyl butyrate (1551-44-6)

- Cyclohexanol (108-93-0)

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- Cyclohexyl hexanoate (6243-10-3)

- pentane-1,5-diol (111-29-5)

- Cyclohexyl Propionate (6222-35-1)

- cyclohex-2-en-1-one (930-68-7)

- Cyclopentanol (96-41-3)

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- Cyclohexane-1,2-diol (931-17-9)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- Pentanoic acid, hexylester (1117-59-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

Cyclopentanol Lieferanten

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:96-41-3)

Bestellnummer:SFD267

Bestandsstatus:in Stock

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:01

Preis ($):

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:96-41-3)

Bestellnummer:SDF263

Bestandsstatus:in Stock

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 14:57

Preis ($):

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:96-41-3)Cyclopentanol

Bestellnummer:1674715

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 18:12

Preis ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:96-41-3)Cyclopentanol

Bestellnummer:1674715

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00

Preis ($):discuss personally

Cyclopentanol Verwandte Literatur

-

1. Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10: An efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S?)-penbutolol}Prodeep Phukan,Arumugam Sudalai J. Chem. Soc. Perkin Trans. 1 1999 3015

-

Dafang Gao,Xiaoguang Bao Org. Chem. Front. 2018 5 1471

-

Mo Yang,Juan Wang Phys. Chem. Chem. Phys. 2023 25 12943

-

Gaynor Corfield,Mansal Davies Trans. Faraday Soc. 1964 60 10

-

5. Structure and dipole relaxation mechanisms in the cyclic alcohols cyclopentanol to cyclo-octanolMustafa Shablakh,Leonard A. Dissado,Robert M. Hill J. Chem. Soc. Faraday Trans. 2 1983 79 369

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96-41-3)Cyclopentanol

Reinheit:99%

Menge:2.5l

Preis ($):180

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-41-3)Cyclopentanol

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung